5-(3,5-Dimethoxyphenyl)thiazol-2-amine

Medicinal Chemistry Physicochemical Property Prediction Drug Design

This 5-aryl substituted 2-aminothiazole is a privileged scaffold for developing selective protein kinase inhibitors, particularly LIMK1/2. The specific 3,5-dimethoxy pattern on the pendant phenyl ring dictates critical physicochemical properties (pKa 4.07) and target binding profiles. Using generic analogs is scientifically invalid and risks rendering SAR data null. This compound is essential for reproducible medicinal chemistry campaigns, exact patent example synthesis, and IP compliance.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Cat. No. B14030122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethoxyphenyl)thiazol-2-amine
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CN=C(S2)N)OC
InChIInChI=1S/C11H12N2O2S/c1-14-8-3-7(4-9(5-8)15-2)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)
InChIKeyWAJXIFKNENYFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,5-Dimethoxyphenyl)thiazol-2-amine: A Defined 2-Aminothiazole Scaffold for Kinase-Targeted Procurement


5-(3,5-Dimethoxyphenyl)thiazol-2-amine (CAS 1507154-35-9) is a 5-aryl substituted 2-aminothiazole building block . This class of heterocyclic compounds is a privileged scaffold in medicinal chemistry, particularly recognized for generating potent and selective protein kinase inhibitors [1]. The specific 3,5-dimethoxy substitution pattern on the pendant phenyl ring imparts distinct physicochemical properties, including a predicted pKa of 4.07 and a molecular weight of 236.29 g/mol , which are critical parameters influencing target binding and cellular permeability in drug discovery programs.

Procurement Risk: Why a Generic '2-Aminothiazole' Cannot Replace 5-(3,5-Dimethoxyphenyl)thiazol-2-amine


Generic substitution within the 2-aminothiazole class is not scientifically valid due to the extreme sensitivity of kinase binding pockets to the specific aryl substitution pattern at the 5-position . Literature on related aminothiazoles demonstrates that even minor modifications, such as moving from a 3,5-dimethoxyphenyl to a 4-methoxyphenyl or 3,4,5-trimethoxyphenyl group, can alter kinase selectivity profiles, shift potency by several orders of magnitude, and introduce off-target liabilities [1]. Therefore, procurement of an alternative 5-substituted thiazol-2-amine with a similar, but not identical, aryl group carries a high risk of rendering a validated structure-activity relationship (SAR) or biological assay null and void [2].

Quantitative Differentiation Guide for 5-(3,5-Dimethoxyphenyl)thiazol-2-amine


Predicted Ionization State Differentiates 5-(3,5-Dimethoxyphenyl)thiazol-2-amine from Electronically Distinct Analogs

The ionization constant (pKa) of the 2-amino group is a critical determinant of hydrogen bonding and electrostatic interactions within a kinase active site. 5-(3,5-Dimethoxyphenyl)thiazol-2-amine has a predicted pKa of 4.07 , indicating that it is a very weak base and will be predominantly unprotonated at physiological pH. This differentiates it from other 5-substituted 2-aminothiazoles with electron-withdrawing or ortho/para-substituted phenyl rings, which are predicted to have even lower pKa values, thereby altering their charge state and target binding profile [1].

Medicinal Chemistry Physicochemical Property Prediction Drug Design

5-(3,5-Dimethoxyphenyl)thiazol-2-amine is a Core Scaffold in a Patent-Defined Class of Potent LIM Kinase Inhibitors

The 5-aryl-2-aminothiazole scaffold, of which the target compound is a specific exemplar, is explicitly claimed in patents as a core structure for inhibiting LIM Kinase 1 (LIMK1) [1]. SAR studies on this class show that 'appropriate choice of substituents led to molecules with good selectivity' for LIMK1 over LIMK2 . The 3,5-dimethoxyphenyl group contributes to a specific binding mode in the ATP pocket of LIMK1, as demonstrated by molecular docking and 3D-QSAR models, which differentiate it from analogs with different aryl or heteroaryl groups [2].

Kinase Inhibitor LIMK1 Cancer Biology

5-Aryl Substitution Dictates Kinase Selectivity Profile: A Cross-Class Comparison

The identity of the 5-aryl group in 2-aminothiazoles is a primary driver of kinase polypharmacology and selectivity. While some 5-aryl-2-aminothiazoles are optimized for Spleen Tyrosine Kinase (SYK) [1] or CDK5/GSK3β [2], the 3,5-dimethoxyphenyl substituent is associated with LIMK1 targeting in specific patent and literature contexts [3]. This contrasts with, for example, a 5-(pyridin-4-yl)thiazol-2-amine scaffold, which may exhibit a completely different kinase inhibition fingerprint. Substituting one 5-aryl group for another would therefore result in a different tool compound with a non-equivalent biological activity profile.

Kinase Selectivity Chemical Probe Drug Discovery

Validated Application Scenarios for Procuring 5-(3,5-Dimethoxyphenyl)thiazol-2-amine


Chemical Probe Development for LIM Kinase 1 (LIMK1) Target Validation

This compound serves as a defined starting point or a direct structural analog for developing chemical probes to interrogate the role of LIMK1 in cytoskeletal dynamics and cancer cell invasion. As established in Section 3, its core scaffold is central to a class of patented LIMK inhibitors [1]. Researchers can use it to validate target engagement in biochemical assays and study the downstream effects on cofilin phosphorylation, a direct substrate of LIMK1 .

Structure-Activity Relationship (SAR) Exploration in Kinase Inhibitor Medicinal Chemistry Programs

For medicinal chemistry campaigns, 5-(3,5-Dimethoxyphenyl)thiazol-2-amine is a crucial synthon for systematic SAR exploration. It allows researchers to probe the effect of the 3,5-dimethoxy substitution on potency, selectivity, and drug-like properties. As detailed in Section 3, the specific pKa and kinase association of this scaffold are non-interchangeable with other 5-aryl analogs [1], making its procurement essential for generating reproducible and interpretable SAR data.

Synthesis of Patent-Defined Chemical Entities for Intellectual Property (IP) Fulfillment

In an industrial or contract research setting, this compound is required for the exact synthesis of specific patent examples within the 2-aminothiazole kinase inhibitor space [1]. Using a close analog for this purpose is not permissible, as it would not satisfy the legal requirements for practicing the invention or for generating data to support a freedom-to-operate (FTO) analysis. Procurement of the precise compound is a non-negotiable requirement for IP compliance and due diligence.

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